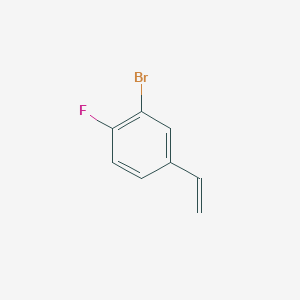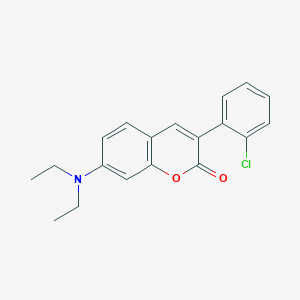
3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one
Descripción general
Descripción
3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication that is widely used in the treatment of various fungal infections. The compound was first synthesized in 1969 by Janssen Pharmaceutica, and since then it has become one of the most commonly used antifungal drugs due to its broad-spectrum activity, low toxicity, and ease of use.
Mecanismo De Acción
3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and subsequent cell death. 3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol and other important fungal metabolites. This dual mechanism of action makes 3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one highly effective against a wide range of fungal infections.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one has been shown to have low toxicity and is generally well-tolerated by patients. However, it may cause some side effects such as skin irritation, itching, and burning at the site of application. In rare cases, it may cause an allergic reaction or systemic side effects such as headache, nausea, and vomiting. 3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one is metabolized in the liver and excreted in the urine, and its half-life is approximately 2 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one has several advantages for laboratory experiments, including its broad-spectrum activity, low toxicity, and ease of use. It is also relatively inexpensive and widely available. However, it has some limitations, such as its narrow therapeutic index and the potential for drug resistance to develop with long-term use.
Direcciones Futuras
There are several potential future directions for research on 3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce side effects. Another area of research is the identification of new targets for antifungal therapy, such as fungal virulence factors or host-pathogen interactions. Additionally, there is a need for more research on the mechanisms of drug resistance in fungi and the development of new strategies to overcome it.
Conclusion:
In conclusion, 3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one is a synthetic antifungal medication that has been widely used in the treatment of various fungal infections. Its broad-spectrum activity, low toxicity, and ease of use make it a valuable tool for laboratory experiments and clinical practice. However, there is still much to be learned about its mechanisms of action, biochemical and physiological effects, and potential future applications. Further research is needed to fully understand the potential of 3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one as a therapeutic agent.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal infections, including dermatophytes, yeasts, and molds. It is commonly used in the treatment of skin and nail infections caused by fungi such as Candida albicans, Trichophyton rubrum, and Epidermophyton floccosum. In addition to its antifungal activity, 3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one has also been shown to have antibacterial and antiviral properties, making it a potential candidate for the treatment of bacterial and viral infections.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-3-21(4-2)14-10-9-13-11-16(19(22)23-18(13)12-14)15-7-5-6-8-17(15)20/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBERUVRBQXSUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-7-(diethylamino)chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





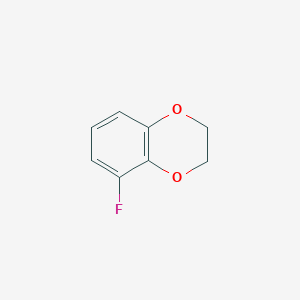
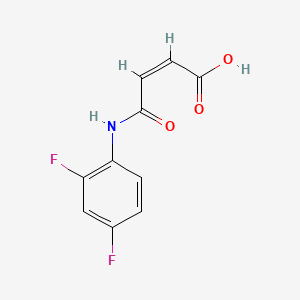
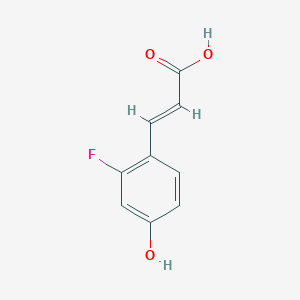




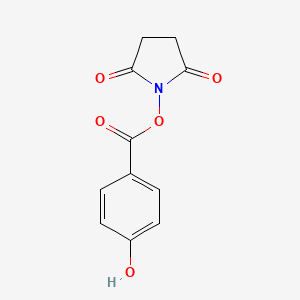
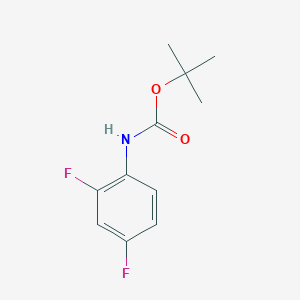
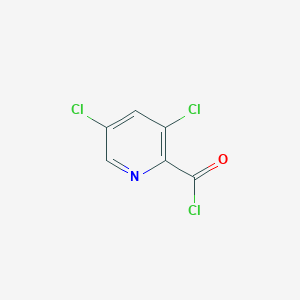
![Methyl 3-[(4-Hydroxyphenyl)amino]propanoate](/img/structure/B3043011.png)
